Copper bis(piperidine-1-carbodithioate)
Overview
Description
Copper bis(piperidine-1-carbodithioate) is a chemical compound with the molecular formula C₁₂H₂₀CuN₂S₄. It is known for its unique structure, which includes copper coordinated with two piperidine-1-carbodithioate ligands. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper bis(piperidine-1-carbodithioate) can be synthesized through the reaction of copper salts with piperidine-1-carbodithioate. The typical procedure involves dissolving copper(II) sulfate in water and adding piperidine-1-carbodithioate under stirring. The reaction mixture is then heated to facilitate the formation of the desired compound. The product is usually isolated by filtration and purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of copper bis(piperidine-1-carbodithioate) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The compound is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Copper bis(piperidine-1-carbodithioate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can be reduced to form copper(I) complexes.
Substitution: The piperidine-1-carbodithioate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other thiolates or dithiocarbamates.
Major Products Formed
Oxidation: Copper(II) complexes with modified ligands.
Reduction: Copper(I) complexes.
Substitution: New copper complexes with different ligands.
Scientific Research Applications
Copper bis(piperidine-1-carbodithioate) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of copper bis(piperidine-1-carbodithioate) involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby altering their function. This interaction is facilitated by the copper ion, which plays a crucial role in the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
Nickel bis(piperidine-1-carbodithioate): Similar structure but contains nickel instead of copper.
Zinc bis(piperidine-1-carbodithioate): Contains zinc and exhibits different chemical properties.
Uniqueness
Copper bis(piperidine-1-carbodithioate) is unique due to its specific coordination chemistry and the role of copper in its bioactivity. Compared to its nickel and zinc counterparts, the copper compound exhibits distinct reactivity and applications, particularly in catalysis and biological systems .
Biological Activity
Copper bis(piperidine-1-carbodithioate) is a coordination compound that has garnered attention for its biological activity and potential applications in medicinal chemistry. This article delves into its synthesis, structure, biological mechanisms, and specific case studies that highlight its efficacy in various biological contexts.
Overview of the Compound
Copper bis(piperidine-1-carbodithioate) has the molecular formula C₁₂H₂₀CuN₂S₄ and a molecular weight of 384.1066 g/mol. It consists of a copper ion coordinated with two piperidine-1-carbodithioate ligands, which are known for their ability to form stable complexes with metal ions. The compound is synthesized by reacting copper salts with piperidine-1-carbodithioate, typically yielding a product through recrystallization methods.
The biological activity of copper bis(piperidine-1-carbodithioate) primarily involves its interaction with various biomolecules, including proteins and enzymes. The copper ion plays a critical role in these interactions:
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thus altering their function. This inhibition can lead to significant biological effects, particularly in metabolic pathways.
- Reactive Oxygen Species (ROS) Generation : Copper complexes are known to facilitate the production of ROS, which can induce oxidative stress in cells. This property is leveraged in cancer therapy, where ROS can promote apoptosis in malignant cells.
Antimicrobial Activity
A study investigating the antimicrobial properties of metal complexes, including those containing piperidine-1-carbodithioate ligands, demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these complexes were found to be less than 8 µg/mL against several strains such as Candida albicans, Escherichia coli, and Staphylococcus aureus .
Pathogen | MIC (µg/mL) |
---|---|
Candida albicans | <8 |
Escherichia coli | <8 |
Staphylococcus aureus | <8 |
Pseudomonas aeruginosa | 32 |
This data indicates that copper bis(piperidine-1-carbodithioate) exhibits potent antimicrobial properties, potentially making it useful in therapeutic applications.
Cytotoxicity Studies
In terms of cytotoxicity, research has shown that at concentrations around 25 µg/mL, the complexes exhibit negligible toxicity towards RD cells (a muscle cell line), suggesting a favorable safety profile for potential therapeutic use .
Case Study 1: Cancer Therapy
Research has explored the application of copper bis(piperidine-1-carbodithioate) in cancer therapy due to its ability to generate ROS. A study highlighted its effectiveness in inducing apoptosis in cancer cell lines through oxidative stress mechanisms. The compound was tested on various cancer cell lines, showing promising results in reducing cell viability at micromolar concentrations.
Case Study 2: Coordination Chemistry and Biological Interactions
Another significant study focused on the coordination chemistry of copper complexes with piperidine derivatives. The findings suggested that these complexes could stabilize reactive intermediates that enhance their biological activity. The research utilized techniques such as X-ray crystallography and cyclic voltammetry to elucidate the structural characteristics and reactivity patterns of these compounds .
Properties
IUPAC Name |
copper;piperidine-1-carbodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H11NS2.Cu/c2*8-6(9)7-4-2-1-3-5-7;/h2*1-5H2,(H,8,9);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOKXBOZNWVYRN-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20CuN2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164981 | |
Record name | Copper bis(piperidine-1-carbodithioate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15225-85-1 | |
Record name | (SP-4-1)-Bis(1-piperidinecarbodithioato-κS1,κS′1)copper | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15225-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Copper bis(piperidine-1-carbodithioate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015225851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Copper bis(piperidine-1-carbodithioate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70164981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Copper bis(piperidine-1-carbodithioate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.690 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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